

An In-depth Technical Guide to PROTAC BRD4 Degradar ARV-771

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Compound of Interest

Compound Name: PROTAC BRD4 Degradar-3

Cat. No.: B13423714

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of the PROTAC BRD4 degrader ARV-771, a significant tool in the field of targeted protein degradation.

Core Concepts: Introduction to PROTACs and BRD4

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. They consist of two active domains connected by a chemical linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

Bromodomain and extraterminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC. Their dysregulation is implicated in various cancers, making them a prime target for therapeutic intervention. ARV-771 is a potent and specific degrader of BET proteins, including BRD2, BRD3, and BRD4.^[1]

Chemical Structure and Properties of ARV-771

ARV-771 is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ligase linked to a BET-binding moiety.

Chemical Structure:

- Molecular Formula: $C_{49}H_{60}ClN_9O_7S_2$
- Molecular Weight: 986.6 g/mol
- CAS Number: 1949837-12-0

Quantitative Data Summary

The following tables summarize the key quantitative data for ARV-771, demonstrating its high affinity and potent degradation capabilities.

Table 1: Binding Affinities (Kd) of ARV-771 for BET Bromodomains[2][3][4]

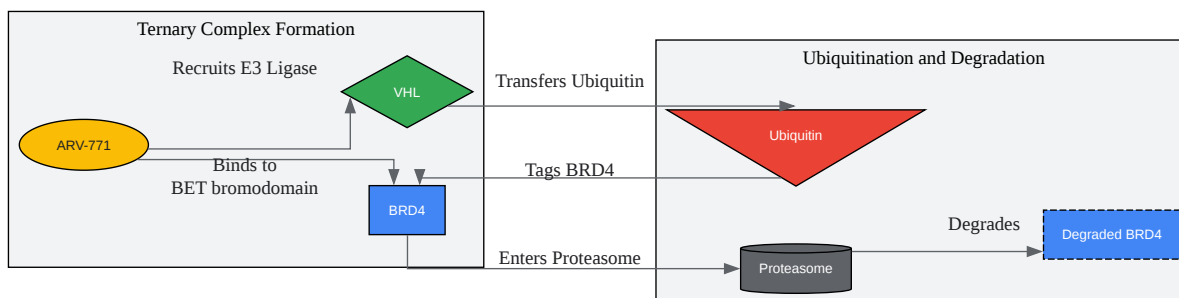
Target	Kd (nM)
BRD2 (BD1)	34
BRD2 (BD2)	4.7
BRD3 (BD1)	8.3
BRD3 (BD2)	7.6
BRD4 (BD1)	9.6
BRD4 (BD2)	7.6

Table 2: In Vitro Degradation and Inhibitory Activity of ARV-771[4]

Parameter	Cell Line	Value (nM)
DC ₅₀ (BRD2/3/4)	22Rv1	< 5
IC ₅₀ (c-MYC)	22Rv1	< 1

Visualizing the Mechanism and Workflow

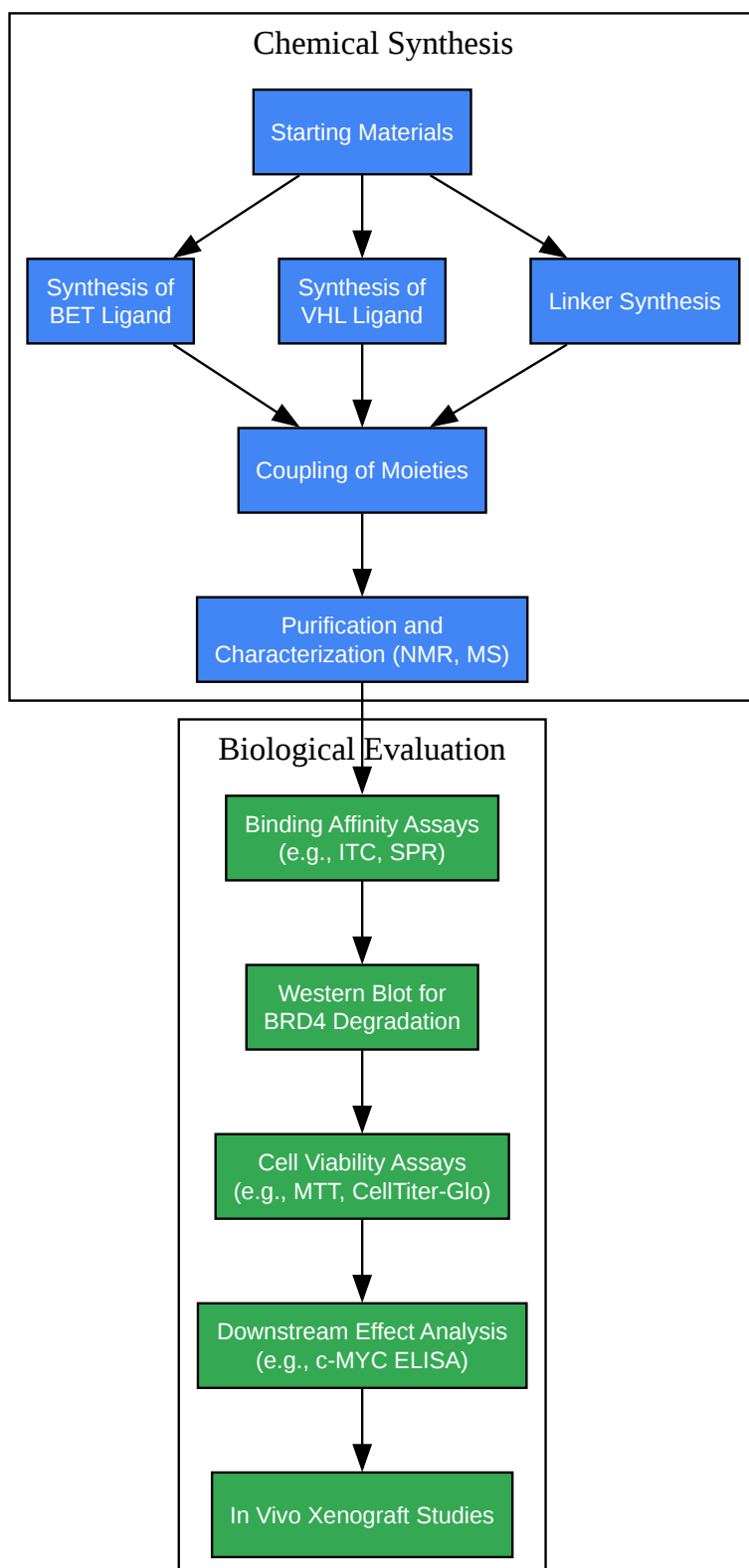
Signaling Pathway: Mechanism of Action of ARV-771



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Caption: Mechanism of ARV-771-mediated BRD4 degradation.

Experimental Workflow: Synthesis and Evaluation of ARV-771



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Caption: General workflow for the synthesis and evaluation of ARV-771.

Experimental Protocols

Chemical Synthesis of ARV-771

The synthesis of ARV-771 involves a multi-step process. A detailed, step-by-step protocol can be found in the supplementary information of the publication by Raina et al. (2016) in Proceedings of the National Academy of Sciences.[5] The general procedure involves the synthesis of the BET-binding moiety, the VHL ligand, and a suitable linker, followed by their coupling and subsequent purification.

Western Blotting for BRD4 Degradation

- **Cell Culture and Treatment:** Plate cells (e.g., 22Rv1) and allow them to adhere overnight. Treat the cells with varying concentrations of ARV-771 for the desired time (e.g., 16 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Antibody Incubation:** Block the membrane and incubate with a primary antibody against BRD4, followed by incubation with a secondary antibody.
- **Detection:** Visualize the protein bands using an appropriate detection reagent.

Cell Viability Assay

- **Cell Seeding:** Seed cells in a 96-well plate and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of ARV-771 for a specified period (e.g., 72 hours).
- **Viability Assessment:** Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
- **Data Analysis:** Calculate the IC₅₀ values from the dose-response curves.

c-MYC ELISA

- Cell Treatment and Lysis: Treat cells with ARV-771 as described for the Western blot protocol and prepare cell lysates.
- ELISA Procedure: Perform the ELISA using a commercially available c-MYC ELISA kit, following the manufacturer's protocol.
- Data Analysis: Determine the concentration of c-MYC in the samples based on the standard curve and calculate the IC₅₀ for c-MYC downregulation.

Conclusion

ARV-771 is a well-characterized and potent PROTAC degrader of BRD4 and other BET family proteins. Its ability to induce robust and sustained degradation of these key epigenetic regulators has established it as a valuable tool for both basic research and as a lead compound in the development of novel cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the exciting field of targeted protein degradation.

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